molecular formula N3- B081097 azide CAS No. 14343-69-2

azide

Cat. No.: B081097
CAS No.: 14343-69-2
M. Wt: 42.021 g/mol
InChI Key: IVRMZWNICZWHMI-UHFFFAOYSA-N
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Description

Azide is a linear, polyatomic anion with the formula N₃⁻. It is the conjugate base of hydrazoic acid (HN₃). Azides are known for their high reactivity and are used in various applications, including as propellants in airbags and as intermediates in organic synthesis .

Preparation Methods

Azides can be synthesized through several methods:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Azide ions (N₃⁻) exhibit strong nucleophilic behavior in Sₙ2 reactions , enabling efficient synthesis of alkyl and aryl azides:

  • Aromatic substitution : Sodium this compound (NaN₃) displaces halides or other leaving groups in aromatic systems. For example, 2-chloro-3-nitropyridine reacts with NaN₃ to yield 2-azido-3-nitropyridine in high yields .

  • Aliphatic substitution : NaN₃ substitutes primary alkyl halides via bimolecular mechanisms, as seen in the synthesis of 5-azido-isoindoline derivatives from diazonium salts .

Example :

text
Ar–X + NaN₃ → Ar–N₃ + NaX (X = Cl, Br, OTf)

Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction forms 1,2,3-triazoles with high regioselectivity (typically >90% yield) :

text
RC≡CH + R'N₃ → 1,4-disubstituted triazole (major)
  • Key features :

    • Operates under mild conditions (room temperature, aqueous/organic solvents) .

    • Enables bioconjugation and polymer synthesis .

Table 1 : Yields in CuAAC Reactions

EntryThis compoundAlkyneYield (%)
1Benzyl this compoundPhenylacetylene90
21,3-DiazidopropaneEthyl propiolate85

Thermal this compound-Alkene Cycloaddition

Azides react with alkenes in deep eutectic solvents (DES) to form triazolines:

text
R–N₃ + CH₂=CH–R' → triazoline (30–85% yield)
  • Optimized conditions : 60–85°C in choline chloride/urea DES .

Reduction to Amines

Azides serve as precursors to primary amines through:

  • Staudinger reaction : Triphenylphosphine converts azides to iminophosphoranes, hydrolyzed to amines .

  • Lithium aluminum hydride (LiAlH₄) : Direct reduction of organic azides (e.g., R–N₃ → R–NH₂) .

Mechanism :

text
R–N₃ + PPh₃ → R–N=PPh₃ → R–NH₂ (after hydrolysis)

Curtius Rearrangement

Acyl azides thermally decompose to isocyanates, enabling peptide coupling :

text
R–CO–N₃ → R–N=C=O + N₂
  • Applications : Synthesis of urethanes and ureas.

Schmidt Reaction

Azides react with ketones under acidic conditions to form amides :

text
R₂C=O + HN₃ → R₂N–CO–R'

Emerging Research Frontiers

  • Enantioselective this compound synthesis : Enzymatic methods using Tri17 enable chiral this compound production .

  • Photocontrolled click chemistry : Spatiotemporal triazole formation using light-activated catalysts .

This synthesis underscores azides' versatility as linchpins in modern chemistry, with ongoing innovations expanding their utility in drug discovery, materials science, and synthetic biology.

Scientific Research Applications

Synthetic Organic Chemistry

Azides are pivotal in synthetic organic chemistry, particularly in the synthesis of organonitrogens such as amines and triazoles. These compounds serve as intermediates in the preparation of pharmaceuticals and agrochemicals.

Key Applications:

  • Synthesis of Triazoles: Azides undergo the azide-alkyne click reaction, a highly efficient method for synthesizing triazoles, which are important in medicinal chemistry .
  • Grignard Reactions: Recent advancements have introduced novel methods for synthesizing azides via Grignard reactions, allowing for the creation of organomagnesium intermediates with protected azido groups. This innovation expands the range of this compound compounds that can be synthesized efficiently .
ApplicationDescription
Triazole SynthesisUtilizes this compound-alkyne click reactions for efficient synthesis of triazoles .
Grignard ReactionsNew methods enable synthesis of organomagnesium intermediates with protected azido groups .

Materials Science

In materials science, azides are utilized to develop advanced materials with unique properties. Their ability to participate in click chemistry has led to innovations in polymer science.

Key Applications:

  • Polymer Synthesis: Azides are integral in the synthesis of block copolymers through copper-catalyzed this compound-alkyne reactions. These polymers exhibit enhanced electronic properties and are used in applications such as stretchable electronics and light-emitting devices .
  • Nanofiber Production: The electrospinning technique has been employed to create nanofiber membranes using this compound-terminated polymers, which can be applied in light-emitting devices .
ApplicationDescription
Polymer SynthesisAzides facilitate the formation of block copolymers with enhanced properties for electronics .
Nanofiber ProductionUsed in electrospinning to create light-emitting nanofibers for advanced applications .

Drug Discovery

Azides have emerged as crucial tools in drug discovery due to their bioorthogonal reactivity, allowing for selective labeling and modification of biomolecules without interfering with biological processes.

Key Applications:

  • Bioorthogonal Chemistry: The this compound-alkyne click reaction is extensively used to label biomolecules such as proteins and nucleic acids, enabling researchers to track and study biological interactions .
  • Natural Enzyme Discovery: Recent research identified a natural enzyme capable of synthesizing azides under mild conditions, paving the way for safer drug development and biological research applications .
ApplicationDescription
Bioorthogonal ChemistryEnables selective labeling of biomolecules for tracking interactions .
Natural Enzyme DiscoveryDiscovery of an enzyme that produces azides under mild conditions enhances drug development safety .

Case Study 1: Novel Synthesis Method

Researchers at Tokyo University of Science developed an innovative method utilizing Grignard reactions to synthesize this compound compounds efficiently. This method allows for the preparation of various organonitrogens essential for pharmaceutical applications, showcasing the potential for broader industrial use .

Case Study 2: this compound in Bioconjugation

The application of azides in bioconjugation has been exemplified by their use in labeling proteins with fluorescent tags via click chemistry. This technique has facilitated advancements in understanding protein interactions and dynamics within cellular environments .

Mechanism of Action

The mechanism of action of azides involves their high reactivity and ability to form strong bonds with other molecules:

Q & A

Basic Research Questions

Q. What are standard methods for synthesizing and characterizing organic azides in laboratory settings?

  • Methodology : Organic azides are typically synthesized via nucleophilic substitution (e.g., NaN₃ with alkyl halides) or diazo transfer reactions. For characterization, use FT-IR to confirm the azide stretch (≈2100 cm⁻¹) and NMR for structural analysis. For example, Fmoc-protected amino azides are prepared via the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
  • Safety : Always handle azides under a fume hood due to their explosive potential. Neutralize waste with aqueous NaNO₂ to prevent accumulation .

Q. How do researchers safely handle sodium this compound in biological experiments?

  • Protocol : Use concentrations <1 mM for in vitro studies (e.g., mitochondrial respiration inhibition). For accidental exposure, immediately rinse with water and notify safety officers. Documented procedures include using secondary containment and avoiding contact with heavy metals (e.g., lead, copper) to prevent explosive salts .
  • Data : In plant mutagenesis, sodium this compound at 0.05% concentration induced maximum oil content (53.43%) in groundnuts, but lower doses (0.01–0.03%) showed negligible effects .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound-induced mutagenesis in plant genetics?

  • Design : Use a factorial randomized block design with 3+ replicates. For example, groundnut varieties (e.g., Sedi, Werer 961) treated with 0.01–0.05% sodium this compound showed dose-dependent effects on germination and vegetative traits. Measure radicle/plumule lengths and oil content via Soxhlet extraction .
  • Contradictions : Higher this compound concentrations (0.05%) enhance vegetative growth but may reduce germination rates. Researchers must balance mutagenic efficiency with viability thresholds .

Properties

CAS No.

14343-69-2

Molecular Formula

N3-

Molecular Weight

42.021 g/mol

IUPAC Name

azide

InChI

InChI=1S/N3/c1-3-2/q-1

InChI Key

IVRMZWNICZWHMI-UHFFFAOYSA-N

SMILES

[N-]=[N+]=[N-]

Canonical SMILES

[N-]=[N+]=[N-]

Key on ui other cas no.

14343-69-2

Synonyms

Azide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An azide functionalized ATRP initiator (azidepropyl 2-bromoisobutyrate, AzPBIB) was prepared by the esterification reaction of azide propanol with α-bromoisobutyryl bromide in anhydrous THF at 0° C. for overnight. AzPBIB was then introduced to alkyne-functionalized PEG copolymer via click chemistry. In a typical procedure, poly(OEGMA-co-PgTEGMA) (0.1 g, 0.09 mmol based on alkyne groups), AzPBIB (9.2 mg, 0.037 mmol), CuBr (5.3 mg, 0.037 mmol), PMDETA (6.4 mg, 0.037 mmol) and DMF (0.5 mL) were added to a Schlenk tube. The reaction tube was degassed by three freeze-pump-thaw cycles, sealed under vacuum, and placed in a 40° C. oil bath for 24 h. After cooling to room temperature, the flask was exposed to air. After removing most of the solvents at reduced pressure, the residues were dissolved in DCM and passed through a neutral alumina column to remove copper catalysts. The solution was then concentrated under reduced pressure and precipitated in hexane. The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum. The bromoisobutyrate ratio in the final copolymer is approximately 12% as determined by 1H NMR analysis.
Name
azide propanol
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0 (± 1) mol
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reactant
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[Compound]
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alkyne
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0 (± 1) mol
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reactant
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[Compound]
Name
CuBr
Quantity
5.3 mg
Type
reactant
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Quantity
6.4 mg
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reactant
Reaction Step Three
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Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An azide solution was prepared in the same way as in Example 8 using 0.45 g. (1 mmole) of N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide. To the solution was added 0.20 g. (1 mmole) of 1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride (melting at 267°-269.5°) prepared according to the method of J. R. Chambers and A. F. Isbell [J. Org. Chem., 29, 832 (1964)], followed by 0.11 g. of N-methylmorpholine. The mixture was stirred at 4° C. for 11 days. Insoluble matter was removed by filtration and the filtrate was treated in a conventional manner. There was obtained 0.47 g. of the desired compound as a white powdery solid, melting at 159°-167° C.; [α]22 -15.6° (C=0.5, dimethylformamide).
Name
N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride
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1 mmol
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reactant
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Synthesis routes and methods III

Procedure details

159 Milligrams of Z-Met-Ser-NHNH2 was dissolved in 5 ml of dimethylformamide and 0.21 ml of 6N-HCl/dioxane, then by using 0.055 ml of isoamyl nitrite and 0.17 ml of triethylamine, an azide product was prepared by a method similar to that described in Reference example 1, this reaction mixture was added to a mixture of 300 mg of H-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH, 5 ml of dimethylformamide and 5 ml of hexamethylphosphoric triamide, then the whole mixture was stirred at 4° C. for 24 hours. Further, 318 mg of Z-Met-Ser-NHNH2 was added thereto and stirred at 4° C. for 72 hours. By a method similar to that described in Example 4 (a), purification was conducted to obtain Z-Met-Ser-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH.
Quantity
0.17 mL
Type
solvent
Reaction Step One
Name
Z-Met-Ser-NHNH2
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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5 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
0.055 mL
Type
reactant
Reaction Step Four
Name
H-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH
Quantity
300 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Z-Met-Ser-NHNH2
Quantity
318 mg
Type
reactant
Reaction Step Six
[Compound]
Name
Example 4 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A solution of 1.01 g. (0.005 mole) of 1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt in 50 ml. of water, 20 ml. of 1N hydrochloric acid and 70 ml. of N,N-dimethylformamide was cooled to -3° C. A solution of 0.83 g. (0.012 mole) of sodium nitrite in 4 ml. of water was added to the hydrazide solution and the mixture was stirred at -3° C. to -5° C. for 30 minutes to give in solution the acid azide of 1,2,4-triazine-3,5-dione-6-carboxylic acid.
Name
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
Quantity
0.005 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.012 mol
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reactant
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[Compound]
Name
hydrazide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azide

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